2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one
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Overview
Description
2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one is a complex organic compound characterized by its unique spiro structure, which includes a benzoxazaphosphinine ring fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazaphosphinine core, which can be achieved through the reaction of phenylphosphonic dichloride with an appropriate amine and phenol under controlled conditions. The cyclohexane ring is then introduced via a spirocyclization reaction, often using a cyclohexanone derivative as a precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphines or other reduced forms of the compound.
Scientific Research Applications
2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1’-cyclohexan]-3-amine: Another spiro compound with a similar core structure but different functional groups.
2’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one: Shares the spiro configuration but has a different ring system and functional groups.
Uniqueness
2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one is unique due to its specific combination of a benzoxazaphosphinine ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-phenylspiro[4H-1,4,2λ5-benzoxazaphosphinine-3,1'-cyclohexane] 2-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO2P/c20-22(15-9-3-1-4-10-15)18(13-7-2-8-14-18)19-16-11-5-6-12-17(16)21-22/h1,3-6,9-12,19H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYUDUPCGLPZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3OP2(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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